4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide
Description
4-Methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is a benzamide derivative characterized by a methoxy group at the 4-position, a nitro group at the 3-position of the benzene ring, and a tetrahydrofuranmethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-12-5-4-9(7-11(12)15(17)18)13(16)14-8-10-3-2-6-20-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFSASGZBUPDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the Tetrahydro-2-furanylmethyl Group: The protected amine is then reacted with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydride to form the desired product.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods
Industrial production of 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Amide Bond Formation
The tetrahydrofurfuryl group is introduced via reaction of 4-methoxy-3-nitrobenzoyl chloride with tetrahydrofurfurylamine in the presence of a base (e.g., sodium hydroxide) and a halogenated solvent (e.g., dichloromethane) . This follows a nucleophilic acyl substitution mechanism:
Key Conditions :
Nitration of Benzamide Precursor
The nitro group is introduced at the meta-position via nitration of 4-methoxybenzamide using mixed acids (HNO₃/H₂SO₄). This step precedes the amide coupling to avoid side reactions .
Reduction of Nitro Group
The 3-nitro group undergoes catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to yield 3-amino-4-methoxy-N-(tetrahydrofurfuryl)benzamide , a precursor for further derivatization :
Applications :
-
Intermediate for heterocyclic compounds (e.g., benzimidazoles).
Hydrolysis of Amide Bond
The amide bond is hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to regenerate the carboxylic acid and tetrahydrofurfurylamine :
Kinetic Data :
Methoxy Group Demethylation
The 4-methoxy group is demethylated using BBr₃ or HBr/AcOH to form 4-hydroxy-3-nitrobenzamide , enabling further O-alkylation or glycosylation :
Conditions :
Tetrahydrofuran Ring Modifications
The tetrahydrofurfuryl moiety undergoes oxidation (e.g., with KMnO₄) to form γ-lactones or acid-catalyzed ring-opening reactions :
Cross-Coupling Reactions
The aromatic ring participates in Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl/heteroaryl groups at the para-position :
Example :
Photodegradation
The nitro group facilitates UV-induced degradation, forming 3-nitroso and 3-amino derivatives .
Thermal Decomposition
At >200°C, the compound undergoes decarboxylation and nitro group elimination .
Tabulated Reaction Data
Mechanistic Insights
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide as an antiviral agent. It has been shown to inhibit the replication of various viruses by modulating host cell factors. For instance, compounds structurally related to this benzamide have been investigated for their ability to increase intracellular levels of APOBEC3G (A3G), a protein that restricts viral replication, including Hepatitis B virus (HBV) .
Anti-Cancer Properties
The compound's structural features suggest potential activity against cancer cells. Research indicates that similar benzamide derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways. This includes inhibition of MAPK/ERK signaling pathways, which are crucial in many cancers .
Case Study 1: Antiviral Efficacy
In vitro studies demonstrated that derivatives similar to 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide showed significant antiviral activity against HBV. The compounds were tested in HepG2.2.15 cells, revealing IC50 values indicating effective inhibition of HBV DNA replication .
Case Study 2: Cancer Cell Inhibition
Another study explored the anti-cancer properties of related benzamides, where they were found to induce apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and tetrahydro-2-furanylmethyl groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Variations and Physicochemical Properties
The following table compares key structural and physicochemical features of 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide with related compounds:
Key Observations :
- The tetrahydrofuranmethyl group introduces steric bulk and oxygen heteroatoms, distinguishing it from simpler aryl or alkyl substituents .
Spectroscopic and Analytical Data
- FT-IR: Benzamides typically show C=O stretches near 1650–1680 cm⁻¹ and N-H stretches near 3200–3400 cm⁻¹. The nitro group in the target compound would introduce strong NO₂ asymmetric/symmetric stretches near 1520 and 1350 cm⁻¹, absent in methoxy or amino analogs .
- NMR : The tetrahydrofuranmethyl group would produce distinct signals in the δ 3.5–4.5 ppm range (protons adjacent to oxygen) and δ 70–80 ppm (quaternary carbons), differentiating it from alkyl or aryl substituents .
Biological Activity
4-Methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is an organic compound characterized by its complex structure, which includes a methoxy group, a nitro group, and a tetrahydro-2-furanylmethyl moiety attached to a benzamide core. Its molecular formula is C13H16N2O5. The compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
The biological activity of 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with various cellular components, potentially leading to cytotoxic effects against cancer cells and microbial organisms. The methoxy and tetrahydro-2-furanylmethyl groups enhance the compound's stability and bioavailability, making it a promising candidate for therapeutic applications .
Antimicrobial Activity
Research indicates that compounds similar to 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown broad-spectrum antiviral effects against viruses such as HBV (Hepatitis B Virus) and HCV (Hepatitis C Virus). This suggests that 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide may also possess similar antiviral activities due to its structural characteristics .
Anticancer Properties
The anticancer potential of 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is supported by studies on related compounds. For example, certain nitrogen-containing heterocycles have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest, suggesting that this compound could be effective in cancer therapy .
Case Studies and Research Findings
- Antiviral Activity : A study investigating N-phenylbenzamide derivatives found that they could inhibit HBV replication by increasing intracellular levels of APOBEC3G, a protein known for its antiviral properties. This mechanism could be relevant for 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide as well .
- Toxicity Assessment : In toxicity studies involving related compounds, such as IMB-0523 (a derivative), the median lethal dose (LD50) was determined to be approximately 448 mg/kg in mice, indicating low acute toxicity. This suggests that derivatives of benzamide may have favorable safety profiles for further development .
Comparative Analysis
| Compound Name | Structure | Biological Activity | LD50 (mg/kg) |
|---|---|---|---|
| 4-Methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide | Structure | Antimicrobial, Anticancer | TBD |
| IMB-0523 | Structure | Anti-HBV | 448 |
| 4-Methoxy-N-(4-nitrophenyl)benzamide | Structure | Antimicrobial | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a benzoyl chloride derivative (e.g., 4-methoxy-3-nitrobenzoyl chloride) with tetrahydrofurfurylamine. Key steps include:
- Acylation : Use of Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to facilitate amide bond formation.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
- Optimization : Adjusting stoichiometric ratios (1.2:1 molar ratio of amine to acyl chloride) and reaction temperature (0–5°C during addition) to minimize side reactions. Hazard analysis for reagents like acyl chlorides and nitro groups is critical .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹).
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm, tetrahydrofuran methylene protons at δ ~3.5–3.7 ppm).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 323.1).
- HPLC : Monitors purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What safety protocols are essential when handling this compound, given its potential mutagenicity and decomposition risks?
- Methodological Answer :
- Hazard Mitigation : Conduct Ames II testing to assess mutagenicity (if unstudied) and compare to analogs (e.g., anomeric amides with known risks).
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition.
- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for nitro-containing compounds. Reference Chapter 4 of Prudent Practices in the Laboratory for risk assessments .
Advanced Research Questions
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with hydroxyl or nitro with cyano groups) and assess activity changes.
- Biological Assays : Test against target enzymes (e.g., bacterial PPTases) using kinetic assays (IC₅₀ determination) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with active sites. Compare results with crystallographic data from related benzamides .
Q. What methodologies are effective in resolving contradictions in toxicity data between Ames tests and other mutagenicity assays?
- Methodological Answer :
- Multi-Assay Approach : If Ames II results (e.g., negative mutagenicity) conflict with in vivo micronucleus tests, validate with:
- Comet Assay : Detect DNA strand breaks in mammalian cell lines.
- Metabolic Activation : Use S9 liver fractions to assess pro-mutagenic potential.
- Dose-Response Analysis : Test sub-toxic concentrations to avoid false negatives. Reference mutagenicity protocols from .
Q. What advanced crystallographic techniques can elucidate the compound’s solid-state structure and conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond angles and torsional strain in the tetrahydrofuran ring.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing. Compare with related structures (e.g., orthorhombic P2₁2₁2₁ symmetry in fluorinated benzamides) .
Q. How can researchers address discrepancies in antibacterial efficacy data across different bacterial strains?
- Methodological Answer :
- Mechanistic Profiling : Measure compound uptake (LC-MS/MS quantification in bacterial lysates) to rule out permeability issues.
- Target Validation : Use gene knockout strains (e.g., PPTase-deficient E. coli) to confirm on-target effects.
- Synergy Studies : Combine with β-lactams or efflux pump inhibitors to overcome resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
